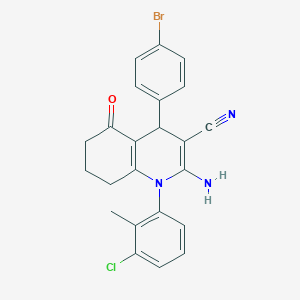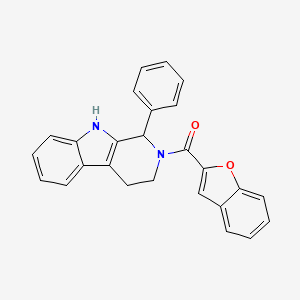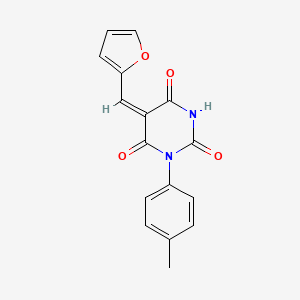
2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with 3-chloro-2-methylaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with cyanoacetic acid under basic conditions to yield the desired quinoline derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the nitrile group to primary amines, potentially altering the compound’s properties.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are subjects of ongoing research.
Medicine: Its derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and nitrile groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylquinoline: Lacks the bromine and chlorine substituents, resulting in different chemical properties.
2-Amino-4-(4-chlorophenyl)-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: Similar structure but with different halogen substituents.
Uniqueness
The unique combination of bromine, chlorine, and nitrile groups in 2-Amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19BrClN3O |
|---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H19BrClN3O/c1-13-17(25)4-2-5-18(13)28-19-6-3-7-20(29)22(19)21(16(12-26)23(28)27)14-8-10-15(24)11-9-14/h2,4-5,8-11,21H,3,6-7,27H2,1H3 |
InChI Key |
CFFOMRZAWOEXPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11529211.png)
![5-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11529224.png)
![N-(3-chloro-4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11529231.png)
![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11529233.png)
![2-[[(4-Methoxyphenyl)methylene]hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acid](/img/structure/B11529238.png)
![(4Z)-4-[(3-bromophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11529248.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B11529254.png)
![2,2'-{Benzene-1,4-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis[6-(2-methylpropyl)pyridine-3-carbonitrile]](/img/structure/B11529267.png)
![N-(3-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11529273.png)

![2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11529282.png)

![ethyl 1-[2-(4-tert-butylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11529308.png)
![(3Z)-3-[(4-bromophenyl)imino]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11529309.png)
